Triazole Regioisomerism: N1-Alkylation Confers a Distinct Heme-Coordination Trajectory Versus N5-Alkylated and 1,2,3-Triazole Isomers
5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine bears the alkyl chain at the N1 position of the 1,2,4-triazole ring. Its closest regioisomer, 5-(1H-1,2,4-triazol-5-yl)pentan-1-amine (CAS 1248659-57-5), attaches the identical pentylamine chain at the C5 position, fundamentally altering the geometric relationship between the triazole N4 (the critical heme-iron coordinating atom in CYP51) and the terminal amine. In the broader azole antifungal pharmacophore, the N1-alkyl-1,2,4-triazole motif is conserved across fluconazole, voriconazole, and posaconazole, whereas the C5-alkyl isomer lacks the appropriate N4 trajectory for efficient haem coordination [1]. Furthermore, the 1,2,3-triazole isomer (5-(1H-1,2,3-triazol-1-yl)pentan-1-amine, CAS 1820718-61-3) presents a distinct electronic configuration where the triazole N2 and N3 atoms offer a different coordination geometry incompatible with the 1,2,4-triazole binding mode . The 1,2,4-triazole N1-regioisomer is therefore the pharmacophorically validated attachment mode for CYP51-targeted campaigns.
| Evidence Dimension | Triazole ring regioisomerism: N1-alkyl (target) vs C5-alkyl vs 1,2,3-triazole |
|---|---|
| Target Compound Data | 1,2,4-Triazole N1-substituted; N4 nitrogen geometrically positioned for haem-iron coordination as in fluconazole, voriconazole, posaconazole pharmacophore |
| Comparator Or Baseline | 5-(1H-1,2,4-triazol-5-yl)pentan-1-amine (CAS 1248659-57-5): C5-alkyl substitution; 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine (CAS 1820718-61-3): 1,2,3-triazole isomer |
| Quantified Difference | Qualitative: N1-alkyl-1,2,4-triazole is the clinically validated pharmacophore for CYP51 inhibition; C5-alkyl and 1,2,3-triazole isomers lack this validated coordination geometry. The RSC Med. Chem. 2025 paper on medium/long arm CYP51 inhibitors exclusively employed the N1-alkyl-1,2,4-triazole scaffold [1]. |
| Conditions | Comparison based on established azole antifungal pharmacophore model and CYP51 co-crystal structures; N1-alkyl-1,2,4-triazole motif is conserved in all clinically approved triazole antifungals |
Why This Matters
Selecting the N1-alkyl-1,2,4-triazole regioisomer ensures compatibility with the validated azole pharmacophore; procurement of the C5-alkyl or 1,2,3-triazole isomer would require de novo SAR exploration and cannot leverage existing CYP51 structure-based design knowledge.
- [1] Alsulaimany, M. et al. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. RSC Med. Chem. 2025, 16, 2270–2280. All compounds in this study use the N1-alkyl-1,2,4-triazole scaffold. View Source
